molecular formula C11H20ClNO2 B2956772 Methyl decahydroquinoline-4-carboxylate hydrochloride CAS No. 1955547-71-3

Methyl decahydroquinoline-4-carboxylate hydrochloride

Cat. No.: B2956772
CAS No.: 1955547-71-3
M. Wt: 233.74
InChI Key: XYBSWMFHMLZOHW-UHFFFAOYSA-N
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Description

Methyl decahydroquinoline-4-carboxylate hydrochloride is a synthetic compound featuring a fully saturated decahydroquinoline core (ten-membered bicyclic structure) substituted with a methyl ester group at position 4 and a hydrochloride salt. While direct data on this specific compound is absent in the provided evidence, insights can be drawn from structurally related hydrochlorides and quinoline/isoquinoline derivatives. Key characteristics inferred include:

  • Structural Features: The decahydroquinoline backbone confers high saturation, likely enhancing lipophilicity compared to aromatic or partially saturated analogs. The methyl ester group may improve solubility in organic solvents, while the hydrochloride salt enhances aqueous solubility .
  • Synthesis: Similar compounds (e.g., tetrahydroisoquinoline derivatives) are synthesized via cyclization reactions using catalysts like aluminum chloride, as described for methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10;/h8-10,12H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBSWMFHMLZOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC2C1CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl decahydroquinoline-4-carboxylate hydrochloride typically involves the reaction of quinoline derivatives with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Methyl decahydroquinoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
One of the most notable applications of methyl decahydroquinoline-4-carboxylate hydrochloride is in the field of analgesics. Research indicates that derivatives of decahydroquinoline exhibit significant analgesic effects comparable to opiates. For instance, studies have shown that certain derivatives can produce profound analgesia in animal models, such as the mouse-writhing test and rat tail jerk assay, demonstrating their potential as pain-relieving agents .

Antiprotozoal Activity
Quinoline derivatives, including those related to methyl decahydroquinoline-4-carboxylate, have been reported to possess antiprotozoal activity against pathogens like Toxoplasma gondii. This highlights their potential utility in treating protozoal infections, particularly in regions where such diseases are prevalent .

Agrochemicals

This compound has applications in agrochemicals, where compounds derived from quinolines are utilized as herbicides and pesticides. The structural properties of these compounds allow them to interact effectively with biological systems in plants and pests, making them valuable for agricultural applications. The ability to synthesize these compounds efficiently has led to increased interest in their use in crop protection strategies .

Materials Science

Dyes and Colorants
The chemical structure of methyl decahydroquinoline-4-carboxylate allows it to be used in the synthesis of dyes and food colorants. Quinoline derivatives are known for their vibrant colors and stability, making them suitable for various industrial applications .

OLED Phosphorescent Complexes
Recent advancements have shown that quinoline derivatives can serve as ligands in the preparation of organic light-emitting diode (OLED) phosphorescent complexes. These materials are crucial for developing efficient display technologies and lighting solutions .

Synthesis and Methodologies

The synthesis of this compound has been optimized through various methodologies, including microwave-assisted reactions which enhance yield and reduce reaction times. Such advancements not only improve efficiency but also open avenues for the development of new derivatives with tailored properties for specific applications .

Case Studies

Study Application Findings
1AnalgesicsDemonstrated significant analgesic activity comparable to opiates in animal models .
2AntiprotozoalShowed effectiveness against Toxoplasma gondii, indicating potential for therapeutic use .
3AgrochemicalsUtilized as a basis for developing new herbicides with targeted action against pests .
4OLED TechnologyUsed as ligands for phosphorescent complexes, enhancing OLED performance .

Mechanism of Action

The mechanism of action of methyl decahydroquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, particularly those involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl decahydroquinoline-4-carboxylate hydrochloride (inferred properties) with analogous compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Solubility/Stability Insights
Methyl decahydroquinoline-4-carboxylate HCl Not provided C₁₃H₂₂ClNO₂ (est.) ~260 (est.) Fully saturated decahydroquinoline core High lipophilicity; salt enhances water solubility
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate HCl 1203682-99-8 C₁₃H₁₈ClNO₂ 255.74 Partially saturated isoquinoline; dimethyl substituents Stable under anhydrous conditions; hygroscopic
Methyl 4-chloropyridine-2-carboxylate HCl 176977-85-8 C₇H₇Cl₂NO₂ 208.05 Aromatic pyridine ring; chloro substituent Polar due to Cl; salt improves crystallinity
Methyl 4-aminothiane-4-carboxylate HCl 161315-14-6 C₇H₁₄ClNO₂S 211.71 Thiane (sulfur-containing) ring; amine group Moderate solubility in polar solvents

Key Observations :

  • Saturation vs.
  • Functional Groups : Chloro substituents (e.g., in ) increase polarity and reactivity, while ester groups enhance hydrolytic instability under acidic/basic conditions .

Biological Activity

Methyl decahydroquinoline-4-carboxylate hydrochloride is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, synthesizing relevant findings from various studies and highlighting specific case studies.

Pharmacological Properties

This compound exhibits a range of pharmacological activities, including:

  • Antimicrobial Activity : Studies indicate that quinoline derivatives can possess significant antimicrobial properties. For instance, compounds structurally related to methyl decahydroquinoline have shown efficacy against various bacterial strains and fungi .
  • Antitumor Activity : Research has highlighted the potential of quinoline-based compounds in cancer treatment, demonstrating their ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells .
  • Neuroprotective Effects : Some studies suggest that derivatives of decahydroquinoline may protect neuronal cells from oxidative stress and neurodegeneration, which could have implications for treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may act as an inhibitor for various enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis .
  • Receptor Modulation : It has been suggested that methyl decahydroquinoline derivatives can interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing neuroprotective effects .

Case Studies

  • Antitumor Activity Assessment :
    A study evaluated the effects of methyl decahydroquinoline derivatives on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values suggesting potent antitumor properties. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .
  • Neuroprotective Study :
    In a model of oxidative stress-induced neuronal damage, this compound demonstrated protective effects against cell death. The compound reduced reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to related compounds:

CompoundAntimicrobial ActivityAntitumor ActivityNeuroprotective Activity
Methyl Decahydroquinoline-4-Carboxylate HClModerateHighModerate
QuinineHighModerateLow
CamptothecinLowVery HighModerate
VasicineModerateHighLow

Q & A

Q. What are the recommended methodologies for synthesizing methyl decahydroquinoline-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, involving cyclization, acylation, and salt formation. Key steps include:

  • Cyclization : Use mercaptoacetic acid methyl ester and acrylonitrile derivatives under controlled temperature (50–70°C) to form the quinoline core .
  • Acylation : Introduce the carboxylate group via esterification, optimizing solvent polarity (e.g., dichloromethane or DMF) and catalyst selection (e.g., HATU or DCC) .
  • Salt formation : React the free base with hydrochloric acid in anhydrous ethanol, monitoring pH to ensure stoichiometric conversion .
    Optimization involves adjusting reaction time, temperature, and purification techniques (e.g., recrystallization vs. column chromatography) to improve yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • X-ray crystallography : Resolve the 3D structure using SHELX software (e.g., SHELXL for refinement), ensuring high-resolution data (<1.0 Å) to confirm stereochemistry .
  • NMR spectroscopy : Employ 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify proton environments and carbon frameworks. For example, methyl ester protons typically resonate at δ 3.7–3.9 ppm .
  • Mass spectrometry : Use HRMS (High-Resolution MS) to confirm molecular weight (e.g., [M+H]+^+ or [M-Cl]+^+ ions) and detect impurities .

Q. How can researchers assess the purity of this compound, and what standards apply?

  • HPLC/UV-Vis : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) and compare retention times against reference standards (e.g., EP impurity guidelines) .
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles to detect hydrate or solvent residues .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods resolve chiral centers?

The decahydroquinoline scaffold contains multiple chiral centers, which can be resolved via:

  • Chiral HPLC : Use a cellulose-based column with a polar mobile phase to separate enantiomers.
  • Circular dichroism (CD) : Correlate optical activity with absolute configuration.
    Biological assays (e.g., enzyme inhibition) should compare enantiomers to identify active stereoisomers .

Q. What strategies address contradictions in spectral data (e.g., NMR vs. crystallography) for this compound?

  • Dynamic effects : Account for conformational flexibility in solution (NMR) vs. solid-state rigidity (crystallography). Use variable-temperature NMR to probe exchange broadening .
  • DFT calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian09) to validate assignments .
  • Complementary techniques : Validate hydrogen bonding patterns via IR spectroscopy or neutron diffraction .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., ion channels or enzymes). Input the crystallographic structure for accuracy .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS.
  • Oxidative stress : Expose to H2_2O2_2 or cytochrome P450 enzymes to identify metabolic pathways .
  • Light sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis exposure .

Q. How can researchers investigate the compound’s mechanism of action in pharmacological assays?

  • Enzyme inhibition : Measure IC50_{50} values using fluorogenic substrates (e.g., for proteases or kinases) .
  • Receptor binding : Perform radioligand displacement assays (e.g., 3H^3 \text{H}-labeled antagonists) to determine Ki_i values.
  • Cell-based assays : Use nitric oxide (NO) detection kits (e.g., Griess reagent) to assess vascular effects, as done for related compounds .

Q. What advanced techniques are used for impurity profiling during synthesis?

  • LC-MS/MS : Identify trace impurities (<0.1%) by matching fragmentation patterns with synthetic intermediates .
  • NMR hyphenation : Couple LC with NMR to isolate and characterize impurities in real-time .
  • EP/USP standards : Cross-reference impurity limits (e.g., "Imp. E(EP)") for regulatory compliance .

Q. How do solvent and temperature effects influence crystallization outcomes for structural studies?

  • Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents to optimize crystal growth.
  • Temperature gradients : Use slow cooling (0.1°C/min) to enhance crystal quality.
  • Additives : Introduce co-solvents (e.g., DMSO) or ions (e.g., NaCl) to modify lattice packing .

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